EDENITE
Description
Properties
CAS No. |
12197-79-4 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Synonyms |
EDENITE |
Origin of Product |
United States |
Nomenclature and Classification of Edenite
Historical Context of Edenite Mineralogical Definition
This compound was first mentioned in a mineralogical context by Charles Upham Shepard in 1831. mindat.orgwikipedia.org Shepard noted that the name was already in common usage prior to this date, referencing its discovery locality in Edenville, Orange County, New York, USA. mindat.orgwikipedia.orgwikipedia.orgle-comptoir-geologique.com The initial chemical analysis of this compound was published by Carl Rammelsberg in 1858. mindat.orgwikipedia.org Historically, this compound was sometimes considered a variety of "hornblende," a general term for certain calcium-rich amphiboles. le-comptoir-geologique.comgalleries.comgalleries.com However, it is now recognized as a distinct mineral species. le-comptoir-geologique.comgalleries.com
Contemporary Classification within the Amphibole Supergroup and this compound Root Name Group
This compound belongs to the amphibole supergroup, a large and chemically complex group of inosilicate minerals characterized by double chains of silicate (B1173343) tetrahedra. mindat.orgwikipedia.orgresearchgate.netgeologyistheway.com Within this supergroup, this compound is classified under the w(OH,F,Cl)-dominant Amphibole Group and the Calcium Amphibole Subgroup. mindat.orgmindat.orgmindat.orgmindat.org It is the defining mineral of the this compound Root Name Group. mindat.orgmindat.orgmindat.orgmindat.orgluminescence.csiro.au Minerals in the this compound group are specifically defined as monoclinic amphiboles within the calcium amphibole subgroup with an occupancy in the A position equal to or larger than 0.5 atoms per formula unit (apfu) (A(Na+K+2Ca)≥0.5 apfu) and C(Al+Fe3++2Ti)≤0.5 apfu, with (OH), F, or Cl in the W position. mindat.orgmindat.orgmindat.orgmindat.org this compound itself is defined by having Na dominant in the A position, Mg dominant in the C position, and (OH) dominant in the W position. mindat.org
International Mineralogical Association (IMA) Status and Nomenclature Evolution
This compound holds "Grandfathered" status by the International Mineralogical Association (IMA), meaning it was first described prior to 1959 and is an approved mineral. mindat.org The nomenclature of the amphibole supergroup has evolved over time, with revisions and additions approved by the IMA Commission on New Minerals, Nomenclature and Classification (IMA-CNMNC). geoscienceworld.orgresearchgate.netgeoscienceworld.orgmineralogy-ima.org The current classification scheme, including the definition of the this compound Root Name Group, is based on the dominant cations in the A, B, and C structural sites and the dominant anion in the W site, following the general amphibole formula AB2C5T8O22W2. researchgate.netresearchgate.net Prefixes like "ferro-" and "fluoro-" are used to denote dominant homovalent substitutions. researchgate.netresearchgate.net
Compositional End-Members and Solid Solution Series Relevant to this compound
The ideal chemical formula for this compound is NaCa2Mg5(Si7Al)O22(OH)2. mindat.orgwikipedia.orgwebmineral.comminerals.net However, the pure this compound endmember is considered unstable and is not typically found in nature. mindat.orgmindat.orgunimi.it Natural this compound often contains significant amounts of iron and/or fluorine, which help stabilize the structure. mindat.orgmindat.org this compound forms solid solution series with other amphibole minerals, particularly those within the calcium amphibole subgroup and the this compound root name group. le-comptoir-geologique.comgalleries.comgalleries.commindat.org These series involve the substitution of different elements at various crystallographic sites.
| Site | Ideal this compound Cation | Common Substitutions |
| A | Na | K, □ (vacancy) |
| B | Ca | Na, Mn2+, Fe2+ |
| C | Mg | Fe2+, Fe3+, Al, Ti4+, Mn2+, Li |
| T | Si | Al, Ti4+, Be |
| W | (OH) | F, Cl, O2- |
Key solid solution series relevant to this compound include those with ferro-edenite and the series extending towards pargasite. le-comptoir-geologique.comgalleries.comgalleries.commindat.orgresearchgate.net
Ferro-edenite Systematics and Crystal Chemistry
Ferro-edenite is the iron-rich equivalent of this compound, where Fe2+ substitutes for Mg in the C position. le-comptoir-geologique.comgalleries.comgalleries.com Its ideal chemical formula is NaCa2Fe2+5(Si7Al)O22(OH)2. mindat.orgwebmineral.comnationalgemlab.inwikidata.org this compound and ferro-edenite form a solid solution series, with this compound being the magnesium-rich member and ferro-edenite being the iron-rich member. le-comptoir-geologique.comgalleries.comgalleries.com Ferro-edenite is generally darker and denser than this compound. galleries.comnationalgemlab.in Crystal chemical studies of ferro-edenite show that its structure conforms to the monoclinic C2/m space group characteristic of many amphiboles. wikipedia.orgmindat.orgwikidata.orghandbookofmineralogy.org The iron and magnesium cations are distributed among the M1, M2, and M3 octahedral sites within the amphibole structure. geoscienceworld.org
Fluoro-edenite Structural and Chemical Distinctiveness
Fluoro-edenite is a distinct mineral species within the this compound root name group where fluorine (F) is the dominant anion in the W position, substituting for the hydroxyl group (OH). mindat.orgiarc.frnih.govluminescence.csiro.au Its ideal chemical formula is NaCa2Mg5(Si7Al)O22F2. mindat.orgiarc.frluminescence.csiro.aumindat.orggeoscienceworld.org This substitution of fluorine for hydroxyl is the primary chemical difference between fluoro-edenite and this compound. nih.gov Fluoro-edenite was recognized as a new end-member of the calcic amphibole group and approved by the IMA. mindat.orgiarc.frgeoscienceworld.orgiss.it It was notably found in the volcanic products near Biancavilla, Sicily, Italy, occurring in both prismatic and fibrous forms. iarc.frgeoscienceworld.orgiss.itarizona.edu
The crystal structure of fluoro-edenite is monoclinic, typically with the space group C2/m or P2/m. wikipedia.orgmindat.orggeoscienceworld.org Structural and chemical studies have highlighted differences between prismatic and fibrous forms of fluoro-edenite, particularly in terms of cation site occupancies and minor compositional variations. arizona.eduresearchgate.net For instance, fibrous fluoro-edenite from Biancavilla has shown higher average values of Si and Fe content and lower Ca compared to prismatic fluoro-edenite from the same locality. iss.itresearchgate.net The presence of fluorine significantly influences the crystal chemistry and stability of fluoro-edenite compared to its hydroxyl analogue, this compound. unimi.itnih.gov
Crystallographic and Structural Studies of Edenite
Advanced Crystal Structure Elucidation and Refinement
The crystal structure of Edenite, like other amphiboles, has been extensively studied and refined using advanced techniques such as single-crystal X-ray diffraction and Rietveld refinement of powder X-ray diffraction data. These methods allow for the precise determination of atomic positions, bond lengths, and angles within the crystal lattice. Early studies established the basic framework of the amphibole structure, while subsequent refinements have provided more detailed information about the distribution of different cations among the various crystallographic sites arizona.eduwikipedia.orgwebmineral.comalfa-chemistry.comfishersci.atfishersci.cawikipedia.org.
Refinement studies have shown that the mean bond distances within the structure are sensitive to the identity and occupancy of the cations at different sites. For example, the
Atomic Site Occupancy and Cation Ordering Mechanisms
The amphibole structure contains several distinct cation sites: the tetrahedral sites (T1, T2), the octahedral sites (M1, M2, M3), the larger M4 site, and the A-site. The distribution and ordering of cations (such as Na, Ca, Mg, Fe, Al, Si, Ti, Mn, K) among these sites are crucial to understanding the crystal chemistry and physical properties of this compound arizona.edufishersci.cawikipedia.org.
T(1) and M(2) Site Aluminum Ordering in this compound
Aluminum substitution is a key factor in the crystal chemistry of amphiboles, particularly in this compound. Aluminum can substitute for Silicon in the tetrahedral sites (T1 and T2) and for divalent or trivalent cations in the octahedral sites (M1, M2, M3). In this compound, there is a strong preference for Al to occupy the T(1) tetrahedral site arizona.edufishersci.cawikipedia.orgresearchgate.netdsmz.de. This ordering at the T(1) site is a significant feature of the this compound structure and affects the local bond lengths and angles.
Crystal System and Space Group Characterization (Monoclinic, C2/m)
This compound crystallizes in the monoclinic crystal system. Its space group is consistently reported as C2/m arizona.eduwikipedia.orgwebmineral.comalfa-chemistry.comfishersci.atwikipedia.orgwikipedia.orgcapes.gov.brmaterialsproject.orgucl.ac.uk. The monoclinic system is characterized by three axes of unequal length, two of which are perpendicular to the third. The C2/m space group indicates specific symmetry elements, including a twofold rotation axis parallel to the b-axis, a mirror plane perpendicular to the b-axis, and a C-centering of the unit cell. This symmetry is fundamental to the arrangement of atoms within the this compound structure.
Unit-Cell Parameters and Variations within this compound Series
The unit-cell parameters (a, b, c, and the beta angle) define the size and shape of the unit cell, the basic repeating unit of the crystal structure. For this compound, typical unit-cell parameters are approximately a = 9.83 Å, b = 17.95 Å, c = 5.3 Å, and β = 105.18° wikipedia.org. These values can vary within the this compound solid solution series, which includes compositions with varying amounts of Fe2+ substituting for Mg (forming ferro-edenite) and other minor substitutions wikipedia.orgmindat.orgle-comptoir-geologique.com.
Variations in chemical composition, particularly the substitution of different cations at the various crystallographic sites, lead to changes in unit-cell parameters wikipedia.orgwebmineral.comfishersci.atfishersci.cawikipedia.org. For instance, the substitution of larger cations tends to increase unit-cell dimensions, while substitution by smaller cations can cause shrinkage. Detailed studies of unit-cell variations as a function of composition provide insights into the extent of solid solution and the crystal-chemical controls on the structure.
Here is a table summarizing typical unit-cell parameters for this compound:
| Parameter | Value (Å) | Beta Angle (°) |
| a | ~9.83 | |
| b | ~17.95 | |
| c | ~5.3 | |
| β | ~105.18 |
Note: These values are approximate and can vary with composition.
Twinning Phenomena and Intergrowths in this compound
Twinning, the intergrowth of two or more crystals of the same mineral with a specific crystallographic orientation relationship, is a common phenomenon in amphiboles, including this compound. Simple or multiple twinning parallel to the {010} plane is known in this compound wikipedia.orgle-comptoir-geologique.com. Twinning can affect the external morphology of crystals and can be identified through crystallographic studies.
This compound can also occur as intergrowths with other minerals, particularly in the metamorphic rocks where it is typically found wikipedia.org. These intergrowths can involve other amphiboles or associated minerals like calcite, tremolite, phlogopite, biotite, graphite, and scapolite minerals.net. The study of twinning and intergrowths provides information about the growth conditions and geological history of the mineral.
Advanced Spectroscopic Characterization Methodologies for Edenite
Vibrational Spectroscopy Applications in Edenite Research
Raman Spectroscopy for Structural Vibrations and Bonding Environments
Raman spectroscopy involves the inelastic scattering of light by the vibrational modes of a material. The resulting spectrum provides a fingerprint of the mineral's molecular structure and bonding. For this compound and related amphiboles, Raman spectroscopy can help identify different mineral phases and provide information about the Si-O and Al-O stretching and bending vibrations within the silicate (B1173343) chains iucr.org. Studies on fluoro-edenite, a fluorine-rich variety of this compound, have utilized micro-Raman spectroscopy to characterize its vibrational modes and compare them with those of similar amphiboles like tremolite rruff.infocambridge.orgresearchgate.netgeoscienceworld.org. The Raman spectra of fluoro-edenite show bands related to the lattice modes, particularly in the 1200-200 cm⁻¹ region rruff.info. While the 3500-200 cm⁻¹ spectral region is typically considered, fluorescence emission in some fluoro-edenite samples can hinder analysis of the OH vibration region at higher frequencies rruff.info. Raman spectroscopy has been shown to be a valuable tool for distinguishing fibrous minerals, including fluoro-edenite, from other amphiboles like tremolite, which is legally classified as asbestos (B1170538) iucr.orgrruff.infocambridge.org. A key advantage of micro-Raman spectroscopy is that it often requires no sample preparation, allowing for direct analysis of crystals or fibers rruff.infocambridge.org.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
|---|---|---|
| Raman Spectroscopy | Structural vibrations, bonding environments | Identification of mineral phases, study of Si-O and Al-O vibrations |
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydroxyl and Anion Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a material, corresponding to its vibrational modes. This technique is particularly useful for identifying and characterizing functional groups such as hydroxyl (OH) groups and various anions within the mineral structure rruff.infogeoscienceworld.org. In amphiboles like this compound, the OH-stretching region (typically 3600-3700 cm⁻¹) is highly sensitive to the local cation environment around the OH group unimi.itresearchgate.net. Different cation combinations in the adjacent M1, M2, and M3 octahedral sites lead to distinct bands in the OH-stretching spectrum, providing insights into short-range cation order unimi.it. Studies on fluoro-edenite have used FTIR spectroscopy to investigate the presence and characteristics of OH groups unimi.itrruff.infocambridge.orgcambridge.org. For some fibrous amphiboles with an this compound-winchite compositional trend, including those with a significant fluoro-edenite component, no absorption bands were observed in the OH-stretching region (3800-3600 cm⁻¹), which is consistent with observations for prismatic fluoro-edenite arizona.edu. FTIR spectroscopy can also reveal the presence of inclusions within the amphibole matrix, such as chlorite-type inclusions, which show broad absorptions at different wavenumbers (e.g., 3560 and 3430 cm⁻¹) compared to the sharper bands associated with the amphibole structure itself unimi.itcambridge.org. The assignment of bands in FTIR spectra, particularly in the lower wavenumber regions (<650 cm⁻¹), can be complex due to the coupling of vibrations from different structural units like MO₆ and MO₈ polyhedra and the silicate ribbons researchgate.net.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
|---|---|---|
| FTIR Spectroscopy | Vibrations of functional groups (OH, anions) | Characterization of hydroxyl groups, identification of inclusions |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements within the top few nanometers of a material's surface wikipedia.orgeag.com. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons wikipedia.orgeag.com. The binding energies of these photoelectrons are characteristic of specific elements and their chemical environments wikipedia.orgeag.com. This allows for the identification of elements present on the surface and determination of their oxidation states and bonding partners wikipedia.org. XPS is a valuable tool for studying the surface chemistry of minerals and has been applied to fibrous minerals unife.itmdpi.comenseignementsup-recherche.gouv.fr. For this compound, XPS could be used to analyze the surface composition, identify any surface alteration products, and determine the chemical states of constituent elements like Si, Al, Na, Ca, Mg, and Fe on the mineral's surface. This is particularly relevant when considering the interaction of this compound particles with their environment.
| Spectroscopic Technique | Information Provided | Potential Application in this compound Research |
|---|---|---|
| XPS | Elemental composition, chemical states, surface chemistry | Analysis of surface composition, identification of surface alteration, determination of elemental oxidation states on the surface |
Mössbauer Spectroscopy for Iron Speciation in Ferro-edenite
Mössbauer spectroscopy is a nuclear spectroscopic technique that is particularly useful for studying the oxidation states and coordination environments of iron in minerals researchgate.net. It is based on the resonant absorption of gamma rays by atomic nuclei, specifically the ⁵⁷Fe nucleus. The parameters obtained from Mössbauer spectra, such as isomer shift, quadrupole splitting, and magnetic hyperfine splitting, provide detailed information about the valence state (Fe²⁺ or Fe³⁺), the coordination number, the distortion of the coordination polyhedron, and the magnetic state of iron atoms caltech.edu. For ferro-edenite, an iron-rich variety of this compound, Mössbauer spectroscopy is essential for determining the Fe²⁺/Fe³⁺ ratio and the distribution of ferrous and ferric iron among the different crystallographic sites (M1, M2, M3, M4) within the amphibole structure arizona.educaltech.edugeoscienceworld.org. Studies on fibrous amphiboles with an this compound-winchite trend have used Mössbauer spectroscopy to evaluate the Fe³⁺/Feₜₒₜ ratios and determine the site occupancies of Fe²⁺ and Fe³⁺ arizona.edugeoscienceworld.org. Findings indicate that Fe²⁺ can be distributed between M1 and M2 sites, and in samples enriched in Fe²⁺, it can also be present at M4 arizona.edu. Fe³⁺ is generally ordered at the M2 site, but in samples enriched in Fe³⁺, minor amounts can be disordered between M1 and M3 sites arizona.edu. Mössbauer spectroscopy, often combined with other techniques like electron microprobe analysis and Rietveld refinement of X-ray diffraction data, provides crucial data for understanding the crystal chemistry and cation ordering in iron-bearing this compound group minerals mindat.orggeoscienceworld.org.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
|---|---|---|
| Mössbauer Spectroscopy | Iron oxidation states (Fe²⁺, Fe³⁺), site occupancy, magnetic state | Determination of Fe²⁺/Fe³⁺ ratio, distribution of Fe in crystallographic sites in ferro-edenite |
Nuclear Magnetic Resonance (NMR) for Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local environment of specific atomic nuclei based on their magnetic properties researchgate.net. Solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for studying the structure and dynamics of solid materials like minerals researchgate.net. For this compound, NMR can provide detailed information about the coordination and connectivity of atoms like ²⁹Si, ²⁷Al, and ²³Na within the silicate framework and at cation sites geoscienceworld.orgminsocam.orgrsc.orgmindat.org. ²⁹Si MAS NMR is sensitive to the degree of polymerization of silicate tetrahedra (Qⁿ species) and the presence of neighboring Al atoms, providing insights into Si-Al ordering in the tetrahedral sites (T1 and T2) geoscienceworld.orgminsocam.org. Studies on fluoro-edenite have used ²⁹Si MAS NMR to investigate the long-range ordering of Al and Si over the T1 and T2 sites, suggesting that Al is primarily located at the T1 site geoscienceworld.orgminsocam.org. ²⁷Al MAS NMR can distinguish between tetrahedrally coordinated Al ( unimi.itAl) and octahedrally coordinated Al ( geoscienceworld.orgAl) and provide information about their local environments rsc.org. ²³Na MAS NMR can probe the environment of sodium cations, particularly in the A site of the amphibole structure geoscienceworld.orgrsc.org. Multi-quantum (MQ)-MAS NMR techniques can enhance the resolution of NMR spectra for quadrupolar nuclei like ²⁷Al and ²³Na, allowing for better resolution of distinct crystallographic sites rsc.org. NMR studies have demonstrated that even in fluoro-edenite, some long-range Si-Al disorder can exist rsc.org.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
|---|---|---|
| NMR Spectroscopy (MAS) | Local atomic environments, coordination, connectivity, ordering | Study of Si-Al ordering in tetrahedral sites, characterization of cation environments (Si, Al, Na) |
Diffraction and Microscopic Analysis Techniques for Edenite
Single-Crystal X-ray Diffraction (SCXRD) for Structure Solution
Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed atomic structure of crystalline materials. By analyzing the diffraction pattern produced when a single crystal is exposed to X-rays, researchers can deduce the unit cell parameters, space group, and the precise positions of atoms within the crystal lattice. iucr.orgresearchgate.net
For edenite, SCXRD has been utilized to refine its crystal structure. Studies on synthetic fluoro-edenite and pargasite end-members, which are compositionally related to this compound, have employed Rietveld analysis of neutron powder diffraction data to refine their structures to high precision. researchgate.net Although this specific study used neutron diffraction on powder samples, SCXRD on suitable single crystals of this compound or its variants provides the most direct route to solving the complete crystal structure, including cation ordering and bond distances. researchgate.net The monoclinic crystal system and C2/m space group of this compound have been confirmed through X-ray analysis. wikipedia.orgarizona.edu
Research on natural calcium amphiboles, including this compound from Khibins, has used an approach based on the theory of X-ray diffraction by disordered lamellar structures to study the real structure of single crystals with chemical inhomogeneity. iucr.org This method helped reveal the irregular alternation of layers with different compositions along specific crystallographic directions ( researchgate.net and iarc.fr), indicating the presence of lamellae with varying thickness. iucr.org This demonstrates the utility of SCXRD, sometimes combined with specialized analytical approaches, in uncovering structural complexities not immediately apparent from standard analysis.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Polycrystalline Samples
Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases in polycrystalline samples and determining their unit cell parameters. handbookofmineralogy.orgwebmineral.comrruff.infounimore.it When combined with Rietveld refinement, PXRD data can also be used to refine crystal structures and quantify the relative amounts of different phases in a mixture. handbookofmineralogy.orgresearchgate.netunimore.itbc-mlard.ca
PXRD is particularly valuable for analyzing samples where obtaining suitable single crystals for SCXRD is difficult, such as in the case of fine-grained or fibrous materials like some forms of fluoro-edenite. iarc.frarizona.edu The powder diffraction pattern of a crystalline substance acts as a unique "fingerprint," allowing for its identification by comparison with reference databases. unimore.it
Rietveld refinement is a full-profile method that minimizes the difference between the observed and calculated diffraction patterns by refining structural and experimental parameters. unimore.itbc-mlard.ca This technique has been applied to study the crystal structure of fibrous fluoro-edenite, providing structural and crystal-chemical data even when single-crystal methods are not feasible. iarc.frarizona.edu For fibrous fluoro-edenite from Biancavilla, Italy, Rietveld analysis of powder diffraction data has been used to refine cell parameters, atomic positions, and site scattering values, contributing to the determination of its chemical formula and cation distribution. arizona.edu
PXRD data for ferro-fluoro-edenite from Vulcano Island, Italy, show characteristic diffraction peaks used for its identification and characterization. handbookofmineralogy.org
An example of PXRD data for ferro-fluoro-edenite is presented below:
| d-spacing (Å) | Intensity (I) |
| 8.54 | 100 |
| 2.833 | 43 |
| 4.506 | 16 |
| 3.154 | 16 |
| 1.662 | 15 |
| 2.057 | 14 |
| 1.910 | 12 |
| 1.438 | 2 |
| 3.376 | 2 |
| 2.938 | 2 |
| 1.894 | 2 |
| 2.703 | 3 |
| 2.807 | 4 |
| 3.271 | 5 |
| 8.403 | 6 |
| 3.125 | 10 |
Note: This table combines data from multiple sources arizona.eduhandbookofmineralogy.org and may represent slightly different samples or conditions.
Rietveld refinement is particularly useful for complex materials or mixtures, allowing for the simultaneous characterization and quantification of multiple phases. bc-mlard.ca
Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure and Defects
Electron diffraction, often coupled with High-Resolution Transmission Electron Microscopy (HRTEM), provides insights into the crystallographic structure and microstructural features of materials at a very fine scale, including defects and interfaces. iucr.orgwebmineral.comgeoscienceworld.orgmpg.denih.gov
Electron diffraction patterns, obtained by passing a beam of electrons through a thin sample, provide information about the crystal lattice and orientation of the analyzed area. webmineral.comebsd.com This is particularly useful for studying very small crystals or specific regions within a larger sample. mpg.de
HRTEM produces magnified images that reveal the arrangement of atoms in a crystal lattice, allowing for the direct visualization of structural details, defects like dislocations and stacking faults, and exsolution microstructures. mpg.degeoscienceworld.org
While direct studies specifically detailing HRTEM analysis of this compound were not extensively found in the search results, electron diffraction and HRTEM are standard techniques for characterizing the crystal structure and microstructure of amphiboles and other minerals. webmineral.comgeoscienceworld.orgnih.govgeoscienceworld.org For instance, TEM allows the analysis of crystal structure and the identification of mineral fibres using electron diffraction. iarc.frwebmineral.com Studies on other amphiboles, such as orthoamphiboles, have utilized TEM and Analytical Electron Microscopy (AEM) to investigate exsolution microstructures and mechanisms, revealing features like lamellae and Guinier-Preston zones. geoscienceworld.org AEM analyses in these studies indicated that this compound and tschermakite substitutions play a central role in controlling exsolution, highlighting the relevance of understanding these compositional variations at the microstructural level. geoscienceworld.org
The combination of electron diffraction and HRTEM is crucial for understanding the real structure of minerals, especially those with chemical inhomogeneity or complex textures. iucr.orgmpg.de For example, electron diffraction can complement SCXRD in studying the real structure of single crystals with chemical inhomogeneity. iucr.org
Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA) for Textural Analysis and Chemical Zoning
Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA), also known as electron microprobe, are essential techniques for examining the surface morphology and texture of mineral samples and determining their chemical composition at a microscopic scale. iucr.orgresearchgate.netwebmineral.comcarleton.edudiva-portal.orgresearchgate.netmdpi.com
SEM provides high-resolution images of the sample surface, revealing details about crystal habit, grain size, and textural relationships between different mineral phases. iarc.frwebmineral.comresearchgate.netiucr.org Different SEM imaging modes, such as back-scatter electron (BSE) imaging, can highlight compositional variations within a sample. carleton.edudiva-portal.orgjgeosci.org
EPMA is a quantitative chemical analysis technique that uses a focused electron beam to excite characteristic X-rays from the sample. carleton.edudiva-portal.org By analyzing the wavelengths and intensities of these X-rays using wavelength-dispersive spectrometers (WDS) or energy-dispersive X-ray spectroscopy (EDS), the elemental composition of the analyzed spot or area can be determined with high accuracy. carleton.edudiva-portal.orgresearchgate.net
SEM and EPMA are frequently used together to correlate the textural features observed in SEM images with precise chemical compositions obtained by EPMA. iucr.orgresearchgate.netwebmineral.comdiva-portal.orgresearchgate.net This is particularly valuable for studying minerals like this compound, which can exhibit chemical zoning (variations in composition within a single crystal) or occur in complex assemblages with other minerals. iucr.orgcarleton.edudiva-portal.org
Studies on fluoro-edenite have utilized SEM-EDS microanalyses to determine the variable composition of fibres, which can range from fluoro-edenite to other amphibole compositions like winchite, tremolite, and richterite. iarc.frarizona.eduresearchgate.net EPMA has been used to obtain quantitative chemical analyses of prismatic fluoro-edenite crystals and to assess compositional variability. researchgate.netunimi.it
EPMA allows for spot chemical analyses at small spatial scales (as small as 1-2 microns), enabling the analysis of individual mineral grains within a rock matrix and the detection of small compositional variations within textural context or chemically zoned materials. carleton.edu While EPMA provides accurate elemental composition, it typically reports results as oxides and cannot distinguish between different valence states of elements like iron, which may require complementary techniques like Mössbauer spectroscopy. iarc.frcarleton.edu
Representative EPMA data for amphiboles, including this compound, from various geological settings highlight the range of chemical compositions encountered. diva-portal.orgmdpi.com
Transmission Electron Microscopy (TEM) for Crystal Structure and Mineral Fibre Identification
Transmission Electron Microscopy (TEM) is a versatile technique that can provide information about the crystal structure, microstructure, and chemical composition of materials at the nanoscale. webmineral.comnih.goviucr.orgresearchgate.net In the context of mineralogy, TEM is particularly useful for studying fine-grained materials, mineral fibres, and the detailed internal structure of crystals. webmineral.comiucr.orgresearchgate.net
TEM operates by transmitting a beam of electrons through a very thin sample. nih.gov The interaction of the electrons with the sample provides information that can be used to form high-resolution images, generate electron diffraction patterns, and perform chemical analysis (e.g., using EDS attached to the TEM). webmineral.comnih.gov
For this compound and other amphiboles, TEM allows for the analysis of crystal structure through electron diffraction and high-resolution imaging. iarc.frwebmineral.com Electron diffraction patterns obtained in TEM can be used to identify mineral phases and determine their crystallographic orientation. webmineral.comebsd.com HRTEM, a mode of TEM, can directly visualize the arrangement of atoms, revealing details about the crystal lattice and structural defects. mpg.degeoscienceworld.org
TEM is also a crucial tool for the identification and characterization of mineral fibres, including fibrous forms of amphiboles like fluoro-edenite. iarc.frwebmineral.comiucr.orgresearchgate.netmdpi-res.com Techniques like selected-area electron diffraction (SAED) in TEM can provide crystallographic information from individual fibres, aiding in their identification and classification. geoscienceworld.org The morphology and dimensions of fibres can be directly observed and measured using TEM images. iarc.frmdpi-res.com
Studies have utilized TEM, often in conjunction with SEM and EDS, to characterize fibrous minerals, including fluoro-edenite. iarc.friucr.orgmdpi-res.com TEM analysis of mineral fibres allows for the determination of their crystal structure and comparison with reference minerals for identification. iarc.frwebmineral.com The ability of TEM to analyze very small particles makes it indispensable for studying respirable mineral fibres. iarc.fr
Geochemical and Petrological Investigations of Edenite
Formation Mechanisms and Paragenetic Associations in Metamorphic and Igneous Rocks
Edenite primarily occurs in metamorphic rocks, particularly in magnesium-rich pods within marble formations or in garnet-rich lherzolites found deep within the Earth's crust wikipedia.org. Its presence in the field can indicate high-temperature regional metamorphism of the surrounding rocks wikipedia.org. This compound can also be found in intermediate plutonic igneous rocks handbookofmineralogy.org.
In metamorphic settings, this compound can form through reactions involving other minerals under specific pressure and temperature conditions. For instance, the breakdown of relict this compound in ultrahigh-pressure metamorphic terranes has been observed, where it is replaced by clinopyroxene and phlogopite geoscienceworld.org. Conversely, interaction with crust-derived fluids can lead to the replacement of clinopyroxene by this compound geoscienceworld.org.
In igneous rocks, this compound can crystallize from intermediate plutonic magmas handbookofmineralogy.org. It is a member of the extended Hornblende group, with variations in elemental substitutions leading to different minerals within the group minerals.net.
Paragenesis refers to the association of minerals that occur together, reflecting common formation conditions nasa.gov. In metamorphic rocks like the Franklin Marble in New York, this compound is associated with minerals such as titanite, mica, and chondrodite handbookofmineralogy.org. In other occurrences, common mineral associations include calcite, tremolite, phlogopite, biotite, graphite, and scapolite minerals.net. The sequence of mineral formation, or paragenetic sequence, can be complex and related to varying temperature, pressure, and fluid conditions nasa.gov.
Thermodynamic Stability and Phase Equilibria of this compound in Geological Systems
Thermodynamic stability refers to a material's ability to resist changes in composition or structure under external factors like temperature and pressure, being in a state of minimum energy numberanalytics.com. Phase equilibria describe the conditions under which different mineral phases coexist in equilibrium opengeology.org. Understanding the thermodynamic stability and phase equilibria of this compound is crucial for interpreting the pressure-temperature conditions of the rocks in which it is found.
Experimental studies have investigated the phase relations of synthetic amphiboles, including those in the this compound system jst.go.jp. These experiments help to define the stability field of this compound under various pressure, temperature, and fluid compositions (particularly H₂O) opengeology.orgjst.go.jp. For example, phase relations in the system this compound + H₂O and this compound + excess quartz + H₂O have been studied experimentally jst.go.jp.
Thermodynamic models and experimental data on amphiboles, such as the this compound-tremolite reaction, are used to calibrate geothermometers applicable to quartz-bearing rocks, helping to estimate the temperature of high-grade metamorphism nii.ac.jpresearchgate.net. The stability field of amphibole can be affected by factors like water content, with higher water content potentially reducing the temperature stability field jst.go.jp.
Role of this compound in Metasomatic Processes and Fluid-Rock Interactions
Metasomatism involves the chemical alteration of a rock by hydrothermal and other fluids nasa.gov. This compound plays a significant role in metasomatic processes and fluid-rock interactions in various geological settings. The formation of this compound can be directly linked to the interaction of rocks with fluids, particularly those enriched in elements like sodium geoscienceworld.org.
In subduction zones, fluid-rock interactions within mélange zones can lead to the metasomatic alteration of blocks, potentially forming minerals like this compound umd.edu. Relict this compound found in some metamorphic rocks is thought to have formed from the interaction of peridotite with crust-derived fluids during exhumation to shallow levels geoscienceworld.org. These fluids were likely enriched in elements such as Na and potentially halogens geoscienceworld.org.
Fluid-rock interactions can also lead to the formation of amphibole alteration assemblages, including this compound, in mineralized areas oup.com. Studies of fluid inclusions in minerals associated with this compound can provide insights into the composition and evolution of the fluids involved in metasomatic processes oup.com. Chlorine-rich amphiboles, including this compound, have been observed in areas of fluid circulation, indicating metasomatism by chlorine-rich fluids scispace.com.
Geochemical Cycling and Redistribution of Elements within this compound-Bearing Systems
Geochemical cycling refers to the pathways that chemical elements follow within the Earth's crust and surface, involving processes like differentiation, transport, and recombination britannica.comwikipedia.org. This compound, as a rock-forming mineral, participates in these cycles, influencing the distribution and redistribution of elements within the geological systems where it occurs.
The formation and breakdown of this compound during metamorphic and metasomatic processes involve the movement and redistribution of its constituent elements, such as Na, Ca, Mg, Al, and Si wikipedia.orggeoscienceworld.org. For example, the breakdown of this compound can lead to the depletion of certain elements (e.g., SiO₂) and enrichment of others (e.g., H₂O) in the surrounding fluid phase geoscienceworld.org.
In metasomatic environments, fluid-rock interactions involving this compound can lead to the transport and deposition of elements nii.ac.jpoup.com. The composition of metasomatic fluids can influence the elements incorporated into newly formed minerals like this compound or cause the alteration of existing minerals geoscienceworld.orgscispace.com.
Geochemical cycles can be influenced by factors like weathering, which breaks down minerals and transports elements britannica.com. While not specifically detailed for this compound in the search results, the weathering of this compound-bearing rocks would contribute its constituent elements to soils and water systems, participating in broader geochemical cycles britannica.comcopernicus.org. The study of element distribution within minerals and rocks, including those containing this compound, helps to understand the geochemical processes that have occurred researchgate.netfrontiersin.org.
Synthetic and Experimental Studies of Edenite and Analogues
High-Pressure/High-Temperature Synthesis of Edenite End-Members and Solid Solutions
The synthesis of this compound, with the ideal chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂, presents significant challenges due to the instability of its pure end-member. mindat.org Research has consistently shown that attempts to synthesize pure, hydroxyl-dominant this compound have been unsuccessful, suggesting that the end-member composition is not stable under a wide range of laboratory conditions. mindat.orgarizona.edu
However, experimental studies have successfully synthesized this compound solid solutions and compositional analogues under high-pressure and high-temperature (HP/HT) conditions, which mimic the metamorphic environments where this compound naturally occurs. wikipedia.org These experiments are typically conducted in piston-cylinder apparatuses or multi-anvil presses, which can achieve the necessary pressures and temperatures for crystallization. For example, syntheses of enstatite, a related silicate (B1173343), have been successful at pressures of 25 kbar (2.5 GPa) and temperatures exceeding 1100°C. researchgate.net
Key findings from HP/HT synthesis research indicate that the this compound structure is stabilized by the incorporation of other elements, most notably fluorine (F) and iron (Fe). mindat.org Therefore, synthetic efforts often target fluoro-edenite or ferro-edenite compositions. The formation of these solid solutions, where elements substitute for one another within the crystal lattice, is a critical factor in the mineral's stability. For instance, the substitution of F for the hydroxyl (OH) group or Fe for magnesium (Mg) expands the stability field of the this compound structure.
| Mineral Phase | Pressure (GPa) | Temperature (°C) | Starting Materials | Apparatus |
|---|---|---|---|---|
| Enstatite (analogue) | 2.5 | 1100-1400 | Enstatite, Silica, Water | Piston-Cylinder |
| Ilmenite-type Silicate (analogue) | 27 | 1073 | Pyrope composition | Kawai-type multi-anvil press |
Hydrothermal Synthesis of this compound and Compositional Variants
Hydrothermal synthesis is a prominent method for crystallizing minerals from high-temperature aqueous solutions under pressure. This technique is particularly relevant for this compound, as it simulates the conditions of late-stage crystallization from fluids in magmatic and metamorphic systems. arizona.eduresearchgate.net
Successful hydrothermal synthesis of this compound has been documented. In one key study, new this compound was formed in a mixture containing natural labradorite, dolomite, and quartz at 540°C and 6 kb (0.6 GPa). This experiment demonstrated that this compound could be crystallized in a complex chemical system representative of natural rock compositions. The reaction was also found to be reversible, providing strong evidence for the stability of this compound under these specific conditions.
Hydrothermal methods are also extensively used to produce compositional variants, such as fluoro-edenite. arizona.edu These experiments often use a combination of oxides (e.g., SiO₂, Al₂O₃) or gels as starting materials, mixed with water and a fluorine source in a sealed capsule, typically made of a noble metal like gold or silver. The capsule is then placed in a pressure vessel (autoclave) and heated to the target temperature. The synthesis of fluoro-edenite is significant because it is more stable than its hydroxyl analogue and its study provides crucial data on the crystal chemistry of the this compound group. arizona.eduunimi.it
Experimental Simulation of Natural this compound-Forming Environments
Laboratory experiments are designed to replicate the physical and chemical conditions under which this compound forms in nature. This compound is primarily found in metamorphic rocks, suggesting formation during high-temperature regional metamorphism. wikipedia.org Experimental simulations, therefore, aim to reproduce these environments to constrain the pressure, temperature, and chemical variables that control this compound's stability and composition.
The high-pressure/high-temperature and hydrothermal synthesis techniques described above are the primary methods for these simulations. By systematically varying parameters such as pressure, temperature, and the chemical composition of the starting materials, researchers can map out the stability field of this compound. For example, the successful synthesis at 540°C and 6 kb provides a specific data point for the conditions of an this compound-forming reaction.
These simulations confirm that this compound formation is favored in environments with elevated temperatures and pressures. Furthermore, the consistent failure to synthesize the pure OH-edenite end-member and the successful synthesis of Fe- and F-bearing varieties suggest that the chemical environment—specifically the presence of components like iron and fluorine—is as critical as pressure and temperature in stabilizing the mineral in nature. mindat.orgarizona.edu
Investigation of Crystallization Kinetics and Growth Mechanisms
The study of crystallization kinetics involves understanding the rates and mechanisms of nucleation and crystal growth. For this compound, as with many complex silicates, this is a challenging field of study. Direct kinetic data for this compound is not widely available; however, the general principles of crystal growth from solution or melt are applicable.
Transport: Diffusion of growth units (atoms or molecules) from the bulk solution to the crystal surface. wiley-vch.de
Surface Integration: Attachment of these units onto the crystal surface, often at specific sites like kinks and steps. wiley-vch.de
Experimental investigation of these kinetics typically involves seeded batch crystallizers, where pre-existing seed crystals are introduced into a supersaturated solution. aidic.it The growth rate can be determined by monitoring the change in crystal size over time or the depletion of solute concentration from the solution. ethz.chaidic.it Factors such as temperature, pressure, pH, and the presence of impurities can significantly affect growth kinetics. aidic.it While these methods are standard, their application to the HP/HT conditions required for this compound synthesis is technically complex.
Characterization of Synthetic this compound for Validation of Theoretical Models
Once this compound or its analogues are synthesized, they undergo rigorous characterization to determine their structural and chemical properties. This empirical data is essential for validating and refining theoretical crystal-chemical models of amphiboles.
The primary characterization technique is X-ray diffraction (XRD) , which is used to identify the crystalline phase and determine its unit-cell parameters and space group. For example, fluoro-edenite has been identified as monoclinic, space group C2/m, with specific lattice parameters determined from XRD data. arizona.eduresearchgate.net This structural information provides a direct comparison to models that predict bond lengths and angles based on ionic radii and bonding forces.
Spectroscopic methods , such as Fourier-transform infrared (FTIR) spectroscopy, are used to investigate the vibrational properties of the chemical bonds within the crystal. In the case of amphiboles, FTIR is particularly sensitive to the presence and local environment of the hydroxyl (OH) group. The absence of absorption bands in the OH-stretching region of synthetic fluoro-edenite provides clear evidence for the complete substitution of fluorine for hydroxyl. arizona.edu
The precise chemical composition is determined using techniques like electron probe microanalysis (EPMA) . This data, when combined with structural refinements from XRD, allows for a complete crystal-chemical description, including how different cations are distributed among the various structural sites within the amphibole. unimi.it These detailed characterizations of synthetic samples are crucial for testing the predictive power of theoretical models regarding cation ordering and structural stability in complex minerals like this compound.
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | arizona.edu |
| Space Group | C2/m | arizona.edu |
| a-axis (Å) | 9.847 | arizona.edu |
| b-axis (Å) | 18.017 | arizona.edu |
| c-axis (Å) | 5.268 | arizona.edu |
| β (°) | 104.84 | arizona.edu |
| Volume (ų) | 903.45 | arizona.edu |
Theoretical and Computational Studies of Edenite
Molecular Dynamics (MD) Simulations for Lattice Dynamics and Diffusion Processes
Molecular Dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of atomic systems. By simulating the movement of atoms based on interatomic forces, MD can provide insights into lattice dynamics, thermal expansion, and diffusion processes within mineral structures. Classical and quantum mechanical simulations of minerals using molecular dynamics have been explored. cambridge.org For Edenite, MD simulations could be used to study the vibrational modes of the crystal lattice, how thermal energy is distributed, and potentially the mechanisms and rates of diffusion of ions within the amphibole structure at various temperatures and pressures. This is particularly relevant for understanding processes like metasomatism and elemental transport in geological environments where this compound is found.
Force Field Development and Parameterization for this compound Simulations
Accurate MD simulations rely on well-developed force fields that describe the interactions between atoms. Developing and parameterizing force fields specifically for complex silicates like this compound is a crucial step for reliable simulations. Force field development has been mentioned in the context of studying the spectroscopic properties of fluoro-edenite. researchgate.net This involves defining potential energy functions and determining parameters that accurately reproduce experimental data or results from quantum mechanical calculations for smaller clusters or related structures. A robust force field for this compound would enable more accurate and extended MD simulations to study its behavior under various conditions.
Prediction of Structural and Spectroscopic Properties using Quantum Mechanical Approaches
Quantum mechanical approaches, including ab initio methods, can be used to predict various structural and spectroscopic properties of minerals. These predictions can then be compared with experimental data from techniques like X-ray diffraction, infrared (FTIR) spectroscopy, and Raman spectroscopy to validate both the computational models and the experimental interpretations. Predicting spectroscopic properties using quantum mechanical approaches has been applied to amphiboles and fluoro-edenite. researchgate.netresearchgate.net These methods can calculate vibrational frequencies corresponding to specific molecular bonds and structural units within the this compound lattice, aiding in the interpretation of FTIR and Raman spectra. researchgate.netresearchgate.net Furthermore, quantum mechanical calculations can predict structural parameters like bond lengths and angles, providing a theoretical basis for understanding the refined crystal structure obtained from diffraction studies. cambridge.org Studies have used quantum mechanics, semi-empirical potentials, and lattice dynamics to understand the behavior of amphiboles. researchgate.net
Analytical and Methodological Applications of Edenite Research
Edenite as a Reference Material in Mineralogical and Geochemical Analyses
Due to its defined crystal structure and chemical composition, well-characterized samples of this compound and its compositional variants, such as fluoro-edenite, can serve as reference materials in mineralogical and geochemical analyses iarc.frarizona.edu. Reference materials are crucial for calibrating analytical instruments and validating methods used to determine the composition and structure of minerals.
For instance, in the analysis of fibrous amphiboles, including fluoro-edenite, specific analytical methods consider the composition of prismatic fluoro-edenite as a reference material for semiquantitative analyses by energy-dispersion spectroscopy (EDS) arizona.edu. This is particularly useful when dealing with micrometric fibrous materials where traditional single-crystal methods are challenging arizona.edu. Electron microprobe analyses (EMPA) on well-characterized prismatic samples are performed to establish their composition for use as reference arizona.edu.
Methodologies for Discrimination and Identification of this compound in Complex Mineral Assemblages
Identifying and discriminating this compound within complex mineral assemblages requires sophisticated analytical techniques due to the chemical complexity and wide compositional variation within the amphibole group mineralexpert.org. Methodologies employed for this purpose include a combination of spectroscopic and microanalytical techniques.
Electron Probe Micro-Analysis (EPMA) and Energy Dispersive X-ray Spectroscopy (EDS) are fundamental techniques for determining the chemical composition of individual mineral grains, allowing for the classification of amphiboles based on their cation site occupancies mineralexpert.orgresearchgate.net. However, distinguishing between certain amphibole species, particularly polymorphs and some chain silicates, can be challenging with electron-beam methods alone researchgate.net.
Vibrational spectroscopies, such as Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, are powerful complementary tools unimi.itresearchgate.net. Raman spectroscopy, in particular, is considered a highly accurate method for identifying heavy minerals and can differentiate almost all mineral phases, including polymorphs and opaque minerals, based on their unique Raman spectra researchgate.net. FTIR spectroscopy can also be used to characterize the short-range order of cations within the amphibole structure, aiding in identification and classification unimi.it.
Transmission Electron Microscopy (TEM), coupled with selected-area electron diffraction (SAED) and EDS, is essential for the analysis of crystal structure and the identification of mineral fibers iarc.frresearchgate.net. TEM allows for the examination of particle morphologies and provides diffraction patterns that can be compared with reference minerals for precise identification iarc.frresearchgate.net. This is especially important for discriminating asbestiform amphiboles from non-asbestiform cleavage fragments in environmental and health-related studies researchgate.net.
Optical microscopy also plays a role, particularly for initial identification based on physical and optical properties like color, pleochroism, and refractive indices, although it may not be sufficient for definitive identification within complex amphibole series handbookofmineralogy.org.
Research has evaluated the discriminative power of different analytical approaches for sandstone composition, including heavy-mineral analysis (which would involve identifying minerals like this compound), light-mineral analysis, and chemical methods like XRF uni-goettingen.de. While heavy-mineral analysis can be effective, chemical methods, particularly trace-element analysis, have shown higher discriminative power in some studies for differentiating between geological formations and source areas uni-goettingen.de.
Development of Analytical Protocols for Amphibole Group Minerals
Research on minerals like this compound contributes directly to the development and refinement of analytical protocols for the entire amphibole group. The challenges associated with analyzing the complex chemistry and structure of amphiboles necessitate the development of specific procedures.
Studies focusing on the crystal chemistry of this compound and its variants using multi-methodological approaches, including EMPA, single-crystal refinement, and FTIR spectroscopy, contribute to establishing standardized methods for characterizing amphiboles unimi.it. The development of specific procedures for sample preparation, particularly for fine-grained or fibrous amphiboles, is also a crucial aspect of analytical protocol development arizona.edu.
The ongoing efforts to compare and evaluate different analytical methods, such as optical microscopy, SEM-EDS, and Raman spectroscopy, in interlaboratory tests, help in determining the most accurate and efficient techniques for amphibole identification and discrimination researchgate.net. This leads to the establishment of best practices and standardized protocols for mineral analysis laboratories.
Contribution of this compound Research to General Amphibole Crystal Chemistry and Geochemistry
This compound research provides fundamental data and insights that enhance the understanding of the crystal chemistry and geochemistry of the entire amphibole supergroup.
Studies on the crystal structure and chemical composition of this compound and its solid solutions (e.g., with ferro-edenite, fluoro-edenite, pargasite) help to elucidate the rules governing cation substitutions and their impact on the crystallographic sites within the amphibole structure unimi.itarizona.eduscielo.br. This includes understanding the ordering of cations like Si and Al in tetrahedral sites and the distribution of divalent and trivalent cations in octahedral sites unimi.it.
The investigation of natural occurrences and the conditions under which this compound forms or breaks down (e.g., in metamorphic or magmatic rocks) provides crucial information about the stability fields of amphiboles and their role as indicators of pressure, temperature, and fluid composition during geological processes scielo.brgeoscienceworld.org. For example, the presence and composition of this compound in metamorphic rocks can provide insights into the metamorphic history and fluid-rock interactions geoscienceworld.org. In magmatic settings, the composition of amphiboles like this compound can reflect the temperature, pressure, and oxygen fugacity of the crystallizing magma scielo.br.
Research into the chemical variations within the this compound-ferro-edenite and this compound-fluoro-edenite series helps to define the compositional limits of these minerals and their relationships with other members of the calcic amphibole group arizona.edu. This contributes to the ongoing refinement of amphibole classification schemes, such as those established by the International Mineralogical Association (IMA) mineralexpert.orgunimi.itarizona.eduresearchgate.net.
Understanding the crystal chemistry of this compound, including the influence of elements like fluorine and the presence of vacancies in the A site, is important for explaining the physical and chemical properties of these minerals unimi.it. This knowledge is not only valuable for basic mineralogical understanding but also has implications for applied fields, such as understanding the behavior of amphibole fibers in the environment arizona.eduresearchgate.net.
Q & A
Q. What are the key crystallographic and chemical characteristics that distinguish edenite from other amphiboles?
this compound (ideal formula: NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂) is a hydroxyl-bearing calcium amphibole in the tremolite subgroup. Its defining features include:
- Cation ordering : Dominant A-site Na and B-site Ca (B(Ca+Na) ≥ 0.75) with T-site Si/Al ratios (7.50 < TSi < 6.50 a.p.f.u.) .
- Optical properties : Refractive indices (RI: 1.606–1.672), birefringence (0.023–0.025), and specific gravity (3.00–3.06) differentiate it from pargasite and richterite .
- Crystal structure : Monoclinic symmetry with double-chain silicate tetrahedra and hydroxyl groups in the W-site .
Q. What methodologies are recommended for identifying this compound in geological samples?
Combine:
- X-ray diffraction (XRD) : Analyze peak positions (e.g., d-spacings) to confirm unit-cell parameters and distinguish from fluorinated analogs like fluoro-edenite .
- Electron microprobe analysis : Quantify Na, Ca, Mg, and Al content to verify stoichiometry (e.g., B-site Ca ≥ 1.50 a.p.f.u.) .
- Optical microscopy : Measure RI and birefringence under polarized light, noting this compound’s higher birefringence compared to tremolite .
Advanced Research Questions
Q. Why has the synthesis of hydroxyl-bearing this compound proven challenging in experimental systems?
Hydrothermal synthesis attempts (e.g., 700°C, 1 kbar H₂O pressure) often yield phlogopite or Na-rich micas instead of this compound due to:
- High silica activity requirement : this compound stabilizes only under extreme aSiO₂ conditions, as shown in the this compound + H₂O system .
- Competing phases : Excess quartz or lower pressures favor phlogopite formation .
- Fluorine substitution : Fluorine-bearing systems (e.g., NaCa₂Mg₅(Si₇Al)O₂₂F₂) yield stable this compound analogs, suggesting OH⁻ destabilizes the structure under experimental conditions .
Q. How can researchers design experiments to resolve contradictions in this compound’s thermodynamic stability data?
- Phase equilibria experiments : Use piston-cylinder apparatus to replicate metamorphic conditions (e.g., 5–10 kbar, 600–800°C) with controlled fO₂ and fluid composition .
- In-situ XRD : Monitor real-time phase transitions to identify metastable intermediates .
- Calorimetry : Measure enthalpy of formation for synthetic fluor-edenite to extrapolate OH-edenite stability via thermodynamic modeling .
Q. What analytical approaches address discrepancies in cation substitution patterns reported across this compound studies?
- Site-specific spectroscopy : Use Mössbauer spectroscopy to quantify Fe²⁺/Fe³⁺ partitioning in the M1–M3 sites .
- Single-crystal XRD : Resolve Al/Si ordering in tetrahedral sites, which affects unit-cell parameters (e.g., c-axis length) .
- Electron backscatter diffraction (EBSD) : Map cation zoning in natural samples to identify substitution trends (e.g., Mg ↔ Fe²⁺) .
Q. How can conflicting data on this compound’s stability field in metamorphic terranes be reconciled?
- Re-evaluate bulk-rock composition : this compound formation requires Na-rich, Al-poor protoliths; conflicting data may arise from localized fluid-rock interactions .
- Compare experimental vs. natural systems : Natural this compound often contains F⁻/Cl⁻ impurities, expanding its stability beyond pure OH-endmember predictions .
- Meta-analysis of thermobarometry : Apply internally consistent databases (e.g., Holland & Powell 2011) to recalculate pressure-temperature conditions from legacy studies .
Methodological Guidance
Q. How should researchers optimize spectroscopic techniques for this compound analysis?
- FTIR spectroscopy : Focus on O-H stretching bands (3600–3700 cm⁻¹) to detect OH⁻/F⁻ substitution; use polarized beams to assess orientation .
- Raman spectroscopy : Identify Si-O-Si bending modes (600–800 cm⁻¹) to infer Al/Si disorder .
- SEM-EDS : Pair with wavelength-dispersive spectroscopy (WDS) to improve detection limits for trace elements (e.g., Mn, Ti) .
Q. What statistical methods are suitable for analyzing this compound’s compositional variability?
- Principal component analysis (PCA) : Reduce dimensionality of microprobe data (Na, Ca, Mg, Al, Si) to identify dominant substitution vectors .
- Cluster analysis : Group samples by geographic origin or metamorphic grade using elemental ratios (e.g., Mg/(Mg+Fe)) .
Tables for Key Data
Table 1. Synthesis Conditions for Fluoro-Edenite vs. Hydroxyl-Edenite
| Parameter | Fluoro-Edenite Success | Hydroxyl-Edenite Failure |
|---|---|---|
| Temperature (°C) | 800–1000 | 600–800 |
| Pressure (kbar) | 1 (ambient) | 5–10 |
| Fluid Composition | F-rich | H₂O-dominated |
| Key Phase Competitors | None | Phlogopite, Na-micas |
Table 2. Optical Properties of this compound vs. Similar Amphiboles
| Mineral | Refractive Index (n) | Birefringence (Δ) | Specific Gravity (SG) |
|---|---|---|---|
| This compound | 1.606–1.672 | 0.023–0.025 | 3.00–3.06 |
| Pargasite | 1.613–1.650 | 0.020–0.022 | 3.07–3.81 |
| Richterite | 1.605–1.641 | 0.017–0.022 | 2.97–3.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
